molecular formula C11H14N2OS B13947061 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine CAS No. 58460-33-6

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine

Cat. No.: B13947061
CAS No.: 58460-33-6
M. Wt: 222.31 g/mol
InChI Key: HRXWFMGBIFJJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a benzothiazole derivative with a methoxy group at position 5 and an isopropyl substituent at position 2 of the heterocyclic ring. According to Enamine Ltd’s Building Blocks Catalogue, it has a molecular weight of 186.26 g/mol, CAS number 1509498-23-0, and a purity of 95% . While the provided molecular formula (C₁₂H₁₄N₂) in the evidence appears incomplete (omitting sulfur and oxygen from the benzothiazole and methoxy groups), the compound is recognized as a key intermediate in medicinal and materials chemistry due to its structural versatility.

Properties

CAS No.

58460-33-6

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

5-methoxy-2-propan-2-yl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C11H14N2OS/c1-6(2)11-13-8-5-9(14-3)7(12)4-10(8)15-11/h4-6H,12H2,1-3H3

InChI Key

HRXWFMGBIFJJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C(=C2)OC)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Comparative Table of Synthetic Methods

Method Key Reagents/Conditions Yield (%) Purity (%) Notes Reference
Bromine/Glacial Acetic Acid 4-substituted aniline + NaSCN + Br2, 16 h, RT 75-85 >90 Efficient ring closure, classical method
Iodine-mediated oxidative cyclization 2-aminobenzenethiol + isopropyl isothiocyanate + I2, reflux ethanol 78 95 Good regioselectivity, mild conditions
Microwave-assisted synthesis Microwave irradiation, 150°C, 30 min 85 98 Reduced reaction time, improved selectivity
Patent multi-step process T3P coupling, Ir/CaCO3 H2 reduction, NBS bromination 70-90 >95 Industrial scale, salt formation step

Analytical and Characterization Techniques

Research Findings and Optimization Notes

  • Regioselectivity:
    • Controlled temperature (<10°C) during bromine addition minimizes side reactions and undesired halogenation.
  • Yield Improvement:
    • Microwave-assisted synthesis significantly reduces reaction time and improves yield and purity.
  • Catalyst Selection:
    • Iridium on calcium carbonate catalyst provides efficient hydrogenation for N-alkylation steps.
  • Solvent Effects:
    • Polar aprotic solvents like N-methylpyrrolidinone and methyl tetrahydrofuran enhance reaction rates and product solubility.
  • Salt Formation:
    • Conversion to hydrochloride or fumarate salts improves compound stability and facilitates isolation.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s structural analogs share the 1,3-benzothiazol-6-amine core but differ in substituent groups. Key comparisons include:

Compound Name Substituent (Position 2) Substituent (Position 5) Molecular Weight (g/mol) CAS Number Purity
2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine Isopropyl Methoxy 186.26 1509498-23-0 95%
4-Fluoro-2-methyl-1,3-benzothiazol-6-amine Methyl Fluoro (position 4) Not reported Not provided 95%
2-(Methylthio)-1,3-benzothiazol-6-amine Methylthio None 196.3 Not provided 97%

Key Observations :

  • Electronic Properties : The methoxy group at position 5 is electron-donating, contrasting with the electron-withdrawing fluoro group in the 4-fluoro analog .
  • Molecular Weight : The methylthio analog (196.3 g/mol) is heavier due to sulfur’s atomic mass, while the target compound’s lower weight may improve pharmacokinetic properties .

Purity and Commercial Availability

  • Target Compound : Available at 95% purity from Enamine Ltd (Product Code: EN300-1588750) .
  • 2-(Methylthio)-1,3-benzothiazol-6-amine : Sold by Thermo Scientific Maybridge at 97% purity, priced between €11.30 and €192.00 depending on quantity .
  • 4-Fluoro-2-methyl-1,3-benzothiazol-6-amine : Purity is 95%, but commercial sourcing details are unspecified .

Crystallographic Characterization

Structural validation methods, as described by Spek (2009), ensure accuracy in bond lengths and angles during crystallographic studies .

Biological Activity

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The primary mechanism of action for 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine involves its interaction with specific enzymes and proteins, particularly targeting tyrosinase-related protein 2 (TRP-2) and cholinesterase enzymes.

Target Enzymes

  • Tyrosinase-related protein 2 (TRP-2) : This enzyme is crucial in the melanogenesis pathway. The compound inhibits TRP-2 activity, leading to decreased melanin production, which is particularly relevant for dermatological applications addressing hyperpigmentation.
  • Cholinesterases : The compound also exhibits potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurotransmitter regulation. The inhibition constants (IC50 values) for these enzymes are reported to be in the low micromolar range, indicating strong potential for therapeutic use in neurodegenerative diseases such as Alzheimer's .

The compound's biochemical properties include:

  • Inhibition of cholinesterase activity : Significant inhibition observed in both AChE and BChE, suggesting potential applications in treating conditions associated with cholinergic dysfunction.
  • Metabolic pathways : Metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that can affect its biological activity and efficacy .

Cellular Effects

In vitro studies demonstrate that 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine influences various cellular processes:

  • Cell signaling modulation : The compound modulates signaling pathways that affect gene expression and cellular metabolism. Notably, it disrupts the energetics of Mycobacterium tuberculosis, impairing its cellular respiration and energy production.
  • Subcellular localization : The compound predominantly localizes in the cytoplasm and extracellular space, where it exerts its inhibitory effects on target enzymes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential across various fields:

Dermatological Applications

A study indicated that the application of this compound could effectively reduce melanin production in human skin cells, providing a basis for developing treatments for hyperpigmentation disorders.

Neuroprotective Effects

Research has demonstrated that the inhibition of cholinesterases by this compound may offer neuroprotective benefits. In animal models, low to moderate doses were found to inhibit cholinesterase activity without significant adverse effects, suggesting a favorable safety profile for potential therapeutic use .

Data Table: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Inhibition of TRP-2Decreased melanin production
AChE InhibitionPotential treatment for Alzheimer's disease
BChE InhibitionImplications for neurodegenerative disorders
Disruption of Mycobacterium tuberculosis energeticsImpaired cellular respiration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.